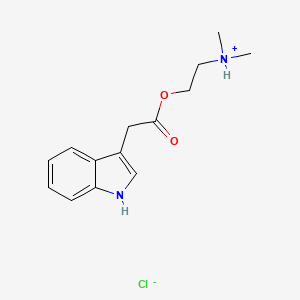
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and synthetic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst such as sulfuric acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors in the body, leading to a range of biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
類似化合物との比較
Similar Compounds
O-Acetylpsilocin: A semi-synthetic psychoactive drug with a similar indole structure.
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine]: An indole derivative with modulatory activity on pro-inflammatory cytokine production.
3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl acetate: Another indole derivative with similar structural features.
Uniqueness
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63906-35-4 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
2-[2-(1H-indol-3-yl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)7-8-18-14(17)9-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,15H,7-9H2,1-2H3;1H |
InChIキー |
HEUYKGNOPUJGSK-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCOC(=O)CC1=CNC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


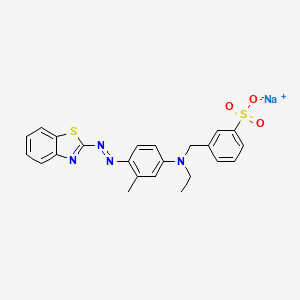


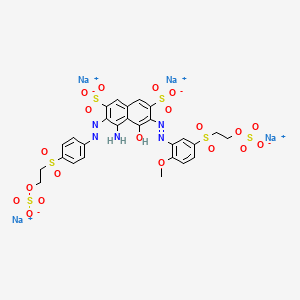
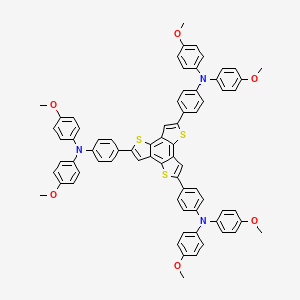
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)
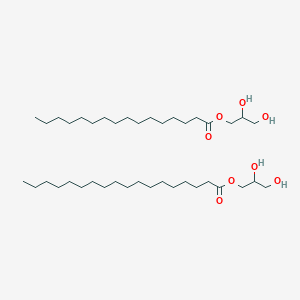


![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
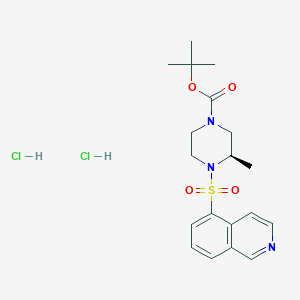
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
